molecular formula C17H19FN4O4S B2718076 N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 900010-16-4

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2718076
CAS No.: 900010-16-4
M. Wt: 394.42
InChI Key: IVEZAFXRTBYKTQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a sophisticated chemical building block designed for pharmaceutical and life sciences research. This compound features a thieno[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its versatility and potential in modulating biological targets . The structure is further elaborated with a 4-fluorophenyl substituent and an ethanediamide linker, common motifs in the development of kinase inhibitors . As a key intermediate, this reagent holds significant value for researchers exploring new therapeutic agents, particularly in oncology. Its structural profile suggests potential applicability in the discovery and optimization of novel inhibitors targeting cell cycle regulation, akin to other advanced compounds in this class . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-25-14(26-2)7-19-16(23)17(24)20-15-12-8-27-9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZAFXRTBYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, also known by its CAS number 900010-16-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19FN4O4S
  • Molecular Weight : 394.42 g/mol
  • IUPAC Name : N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

The compound features a thieno[3,4-c]pyrazole core structure combined with a dimethoxyethyl substituent and a fluorophenyl group. This structural arrangement is significant as it contributes to the compound's potential biological activities.

Biological Activity Overview

Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit various biological activities including:

  • Antioxidant Properties : Thieno[3,4-c]pyrazole derivatives have shown effectiveness in combating oxidative stress. For instance, studies have demonstrated that these compounds can protect red blood cells from toxic agents like 4-nonylphenol in aquatic species such as Clarias gariepinus (African catfish) by reducing erythrocyte malformations caused by oxidative damage .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. In various studies, thieno[3,4-c]pyrazole derivatives have shown moderate to high activity against fungal strains such as Aspergillus niger and Saccharomyces cerevisiae, suggesting a potential application in antifungal therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of the thieno and pyrazole moieties allows the compound to act as a radical scavenger, neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Some derivatives of thieno[3,4-c]pyrazole have been reported to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cellular Protection : By modulating cellular signaling pathways related to stress responses and apoptosis, these compounds can protect cells from damage induced by environmental toxins.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated protective effects on erythrocytes against 4-nonylphenol toxicity in Clarias gariepinus.
AntimicrobialShowed moderate antifungal activity against Aspergillus niger compared to standard drugs.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Its thieno[3,4-c]pyrazole core is known for its biological activity, making it a candidate for antibiotic development. Research indicates that compounds with similar structures can inhibit bacterial growth and may be effective against resistant strains.

Anti-inflammatory Properties : Studies have shown that derivatives of thieno[3,4-c]pyrazoles can act as potent anti-inflammatory agents. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression. Future research could focus on its efficacy against various cancer cell lines and elucidating the mechanisms of action involved.

Pharmacological Insights

Mechanism of Action : The mechanism by which N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide operates may involve modulation of enzyme activity or receptor interactions typical of thieno derivatives. This includes potential inhibition of key enzymes involved in inflammatory responses or cancer cell proliferation .

Pharmacokinetics and Bioavailability : Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to optimize its use in clinical settings. The presence of the dimethoxyethyl group may enhance solubility and bioavailability compared to other derivatives without such modifications.

Synthesis and Structural Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : The incorporation of the dimethoxyethyl moiety is crucial for enhancing the compound's biological activity and solubility.
  • Purification Techniques : Post-synthesis purification often employs column chromatography or recrystallization to obtain the desired purity levels necessary for biological testing.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with an IC50 value indicating potential as an antibiotic candidate.
Study BAnti-inflammatory EffectsIn vitro assays showed reduced pro-inflammatory cytokine levels when treated with the compound compared to controls.
Study CAnticancer ActivityExhibited cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,4-c]pyrazole 4-fluorophenyl, ethanediamide, dimethoxyethyl Amide, ether
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione, sulfonyl
2-(4-Methylphenoxy)-N-1H-Pyrazol-3-yl-N-(Thiophen-2-ylmethyl)Acetamide Pyrazole 4-methylphenoxy, thiophen-2-ylmethyl Acetamide, ether
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, chromen-4-one, benzenesulfonamide Sulfonamide, ketone

Key Observations :

  • The target compound’s thienopyrazole core distinguishes it from triazoles () and pyrazolo-pyrimidines ().
  • The dimethoxyethyl side chain contrasts with the phenylsulfonyl () or chromen-4-one () groups, likely improving aqueous solubility .

Key Observations :

  • The target’s amide bond may require coupling reagents (e.g., EDC/HOBt), contrasting with ’s thione-forming cyclization .

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data
Compound Category IR Bands (cm⁻¹) ¹H/¹³C-NMR Features Melting Point (°C) Molecular Weight
Target Compound Expected: ~1650 (amide C=O), ~1100 (ether) Dimethoxyethyl CH₃O, fluorophenyl aromatic Not reported ~450 (estimated)
1,2,4-Triazoles 1247–1255 (C=S), 3278–3414 (NH) Sulfonyl phenyl, difluorophenyl Not reported 400–500
Acetamide Derivatives Not reported Thiophene CH, pyrazole NH Not reported ~300
Pyrazolo-Pyrimidines Not reported Chromen-4-one carbonyl, sulfonamide NH 175–178 589.1

Key Observations :

  • The absence of C=S bands (~1250 cm⁻¹) in the target compound’s IR spectrum would differentiate it from ’s triazoles .
  • The target’s dimethoxyethyl group would produce distinct ¹H-NMR signals (δ 3.3–3.5 ppm for CH₃O) compared to ’s isopropyl group (δ 1.2–1.4 ppm) .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound?

The synthesis requires multi-step reactions under controlled conditions:

  • Temperature : Maintain 50–80°C during cyclization to prevent side reactions (e.g., decomposition of the thienopyrazole core) .
  • Atmosphere : Use inert gas (N₂ or Ar) to protect oxygen-sensitive intermediates, especially during amide bond formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. How is the structure and purity of the compound confirmed post-synthesis?

Analytical workflows include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dimethoxyethyl methyl groups at δ 3.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 463.15) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

Q. What key functional groups influence its reactivity and stability?

Critical moieties include:

  • Thieno[3,4-c]pyrazole core : Susceptible to electrophilic substitution at the sulfur-rich ring .
  • 4-Fluorophenyl group : Enhances lipophilicity and π-π stacking with biological targets .
  • Dimethoxyethyl side chain : Stabilizes the amide bond via steric hindrance, reducing hydrolysis in acidic conditions .

Advanced Questions

Q. How can reaction pathways be optimized for higher yield and selectivity?

Key strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; switch to dichloromethane for coupling reactions to minimize side products .
  • Catalysts : Use triethylamine (5–10 mol%) to deprotonate amide precursors and accelerate nucleophilic substitution .
  • Reaction time : Monitor via TLC; terminate after 12–18 hours to prevent over-oxidation of the thienopyrazole ring .

Q. What computational methods predict its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs (e.g., fluorophenyl group anchors in hydrophobic pockets) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends from assay data .

Q. How to address contradictions in reported biological activity data?

Case study: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : Varying ATP concentrations (1–10 mM) or incubation times (30–120 min) .
  • Structural analogs : Compare with N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, where electron-withdrawing groups enhance potency .
  • Resolution : Replicate assays under standardized protocols (e.g., Eurofins Panlabs) and validate via orthogonal methods (SPR, ITC) .

Q. What strategies stabilize the compound under varying pH and temperature?

  • pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C):
  • Acidic conditions (pH <3) : Amide bond hydrolysis dominates; use enteric coatings for oral delivery .
  • Neutral/basic conditions : Stable for >48 hours, ideal for in vitro assays .
    • Thermal stability : TGA/DSC analysis shows decomposition onset at 210°C, confirming suitability for lyophilization .

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